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Introduction
Methyl 3-amino-2-hydroxypropanoate, a derivative of the non-proteinogenic amino acid

isoserine, is a valuable chiral building block in synthetic organic chemistry and drug

development. Its bifunctional nature, possessing both an amino and a hydroxyl group, makes it

a versatile precursor for a wide range of more complex molecules, including pharmaceuticals

and other biologically active compounds. Accurate and comprehensive characterization of this

molecule is paramount for its effective utilization, and modern spectroscopic techniques,

including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), provide the necessary tools for unambiguous structure elucidation and

purity assessment.

This in-depth technical guide provides a detailed analysis of the spectroscopic data for Methyl
3-amino-2-hydroxypropanoate. The information presented herein is primarily based on the

commercially available hydrochloride salt, which is the most common form of this compound

encountered in a research setting. This guide is intended for researchers, scientists, and drug
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development professionals who utilize this compound in their work, offering both practical

experimental insights and a thorough interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and stereochemistry of atoms within a molecule.

Theoretical Framework
¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopies are based on the principle of nuclear

spin. Atomic nuclei with an odd number of protons or neutrons possess a nuclear spin, which

generates a magnetic moment. When placed in an external magnetic field, these nuclei can

align with or against the field, creating two energy states. The absorption of radiofrequency

radiation can induce a transition between these states, and the precise frequency required for

this transition (the chemical shift) is highly sensitive to the local electronic environment of the

nucleus.

For Methyl 3-amino-2-hydroxypropanoate hydrochloride, the protonation of the amino group

to form an ammonium salt (-NH₃⁺) significantly influences the chemical shifts of nearby protons

and carbons due to its electron-withdrawing inductive effect.

Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-quality NMR spectra of Methyl 3-amino-2-
hydroxypropanoate hydrochloride is as follows:

Sample Preparation:

Weigh approximately 5-10 mg of Methyl 3-amino-2-hydroxypropanoate hydrochloride

for ¹H NMR, and 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium

Oxide - D₂O, or Methanol-d₄ - CD₃OD) in a clean, dry vial. The choice of solvent is critical;

D₂O is often preferred for amine salts as the acidic and amine protons can exchange with

deuterium, simplifying the spectrum.
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Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no

solid particles are transferred, as they can degrade the spectral quality.[1]

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent

signal. This process minimizes magnetic field inhomogeneities.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8

to 16 scans are sufficient.

For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with

single lines for each carbon.[2] Due to the low natural abundance of ¹³C, a larger number

of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a

good signal-to-noise ratio.[3][4]

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of Methyl 3-amino-2-hydroxypropanoate hydrochloride is expected to

show four distinct signals corresponding to the four different proton environments in the

molecule.

Table 1: Predicted ¹H NMR Data for Methyl 3-amino-2-hydroxypropanoate Hydrochloride
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Signal
Chemical Shift
(δ, ppm)
(Predicted)

Multiplicity Integration Assignment

a ~3.80 Singlet 3H -OCH₃

b ~4.30 Triplet (dd) 1H -CH(OH)-

c ~3.30 - 3.50 Multiplet 2H -CH₂-NH₃⁺

d Exchangeable Broad Singlet 4H -OH, -NH₃⁺

-OCH₃ (a): The methyl ester protons appear as a sharp singlet, typically the most upfield

signal due to the shielding effect of being attached to an oxygen that is part of an ester

group.

-CH(OH)- (b): This methine proton is adjacent to the hydroxyl group and the methylene

group. It is expected to be a triplet or a doublet of doublets due to coupling with the two

protons on the adjacent carbon. Its chemical shift is downfield due to the deshielding effect of

the adjacent oxygen atom.

-CH₂-NH₃⁺ (c): The two protons of the methylene group are diastereotopic and will likely

appear as a multiplet. Their chemical shift is significantly downfield due to the strong

electron-withdrawing effect of the adjacent ammonium group.

-OH, -NH₃⁺ (d): The hydroxyl and ammonium protons are acidic and will exchange with D₂O

if used as the solvent, causing their signals to disappear. In a non-exchanging solvent like

DMSO-d₆, they would appear as broad singlets.

¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of Methyl 3-amino-2-hydroxypropanoate
hydrochloride is expected to show four signals, one for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for Methyl 3-amino-2-hydroxypropanoate Hydrochloride
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Signal
Chemical Shift (δ, ppm)
(Predicted)

Assignment

1 ~170 - 175 C=O (Ester)

2 ~70 - 75 -CH(OH)-

3 ~52 - 55 -OCH₃

4 ~40 - 45 -CH₂-NH₃⁺

C=O (1): The carbonyl carbon of the ester group will be the most downfield signal, typically

appearing in the 170-175 ppm range.[2]

-CH(OH)- (2): The carbon attached to the hydroxyl group will be in the range of 70-75 ppm.

-OCH₃ (3): The methyl ester carbon will appear around 52-55 ppm.

-CH₂-NH₃⁺ (4): The carbon adjacent to the ammonium group will be the most upfield of the

sp³ carbons, appearing around 40-45 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. It is based on the principle that molecules absorb infrared radiation at specific

frequencies that correspond to the vibrational modes of their bonds.

Theoretical Framework
Different types of chemical bonds (e.g., C=O, O-H, N-H, C-O) vibrate at characteristic

frequencies. When a molecule is irradiated with infrared light, it will absorb energy at

frequencies that match its natural vibrational frequencies. An IR spectrum is a plot of

absorbance (or transmittance) versus wavenumber (cm⁻¹), where peaks correspond to specific

bond vibrations.

For Methyl 3-amino-2-hydroxypropanoate hydrochloride, we expect to see characteristic

absorptions for the O-H (hydroxyl), N-H (ammonium), C=O (ester), and C-O bonds.
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Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy
The Attenuated Total Reflectance (ATR) and KBr pellet methods are common for analyzing

solid samples.

Diagram: FTIR Experimental Workflow (ATR Method)

Sample Preparation Data Acquisition Data Processing

Clean ATR Crystal Place Small Amount of Solid Sample on Crystal Apply Pressure for Good Contact Acquire Background Spectrum (Empty Crystal) Acquire Sample Spectrum Process Spectrum (Background Correction, etc.)

Click to download full resolution via product page

Caption: Workflow for FTIR data acquisition using the ATR method.

Sample Preparation (ATR Method):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Place a small amount of the solid Methyl 3-amino-2-hydroxypropanoate hydrochloride

directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.[5]

Data Acquisition:

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water

vapor).

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.[6]
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IR Spectral Data and Interpretation
The IR spectrum of Methyl 3-amino-2-hydroxypropanoate hydrochloride will display several

key absorption bands.

Table 3: Predicted IR Absorption Bands for Methyl 3-amino-2-hydroxypropanoate
Hydrochloride

Wavenumber
(cm⁻¹) (Predicted)

Intensity Vibration Functional Group

3400 - 3200 Broad, Strong O-H stretch Hydroxyl (-OH)

3200 - 2800 Broad, Strong N-H stretch Ammonium (-NH₃⁺)

~1740 Strong, Sharp C=O stretch Ester

~1200 - 1000 Medium - Strong C-O stretch Ester and Alcohol

O-H and N-H Stretching: A very broad and strong absorption band is expected in the 3400-

2800 cm⁻¹ region. This is due to the overlapping stretching vibrations of the O-H bond of the

hydroxyl group and the N-H bonds of the ammonium group. Hydrogen bonding will

significantly broaden these peaks.

C=O Stretching: A strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl

group in an aliphatic ester.

C-O Stretching: Absorptions in the 1200-1000 cm⁻¹ region will correspond to the C-O

stretching vibrations of the ester and the alcohol functional groups.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can also provide

information about its structure through fragmentation analysis.

Theoretical Framework
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In Electrospray Ionization (ESI) mass spectrometry, a soft ionization technique, the sample is

dissolved in a solvent and sprayed through a high-voltage capillary, producing charged

droplets. As the solvent evaporates, the charge density on the droplets increases until ions are

ejected into the gas phase. ESI is particularly well-suited for polar and thermally labile

molecules like Methyl 3-amino-2-hydroxypropanoate.[7][8]

The primary ion observed in positive ion mode ESI-MS for this compound is expected to be the

protonated molecule, [M+H]⁺, where M is the free base.

Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)
Diagram: ESI-MS Experimental Workflow

Sample Preparation Data Acquisition Data Analysis

Dissolve Sample in Suitable Solvent (e.g., Methanol/Water) Dilute to ~1-10 µg/mL Filter if Particulates are Present Infuse Sample into ESI Source Acquire Mass Spectrum in Positive Ion Mode Identify Molecular Ion Peak [M+H]⁺

Click to download full resolution via product page

Caption: Workflow for ESI-MS data acquisition.

Sample Preparation:

Prepare a stock solution of Methyl 3-amino-2-hydroxypropanoate hydrochloride in a

suitable solvent, such as a mixture of methanol and water, at a concentration of

approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL.[9]

If necessary, filter the solution to remove any particulate matter.

Data Acquisition:
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The sample solution is introduced into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

The mass spectrometer is operated in positive ion mode.

The mass spectrum is acquired over a suitable m/z range (e.g., 50-500).

Mass Spectrum Data and Interpretation
The molecular formula of Methyl 3-amino-2-hydroxypropanoate (the free base) is C₄H₉NO₃.

[10] The molecular weight is 119.12 g/mol .[10]

Table 4: Predicted Mass Spectrometry Data for Methyl 3-amino-2-hydroxypropanoate

m/z (Predicted) Ion

120.0655 [M+H]⁺

142.0474 [M+Na]⁺

[M+H]⁺: The most abundant ion in the positive ion mode ESI mass spectrum is expected to

be the protonated molecule at an m/z corresponding to the molecular weight of the free base

plus the mass of a proton (119.0582 + 1.0073 = 120.0655).

[M+Na]⁺: It is also common to observe an adduct with sodium ions, which would appear at

an m/z of 119.0582 + 22.9892 = 142.0474.

Fragmentation of the [M+H]⁺ ion can provide further structural information. Common

fragmentation pathways for amino acid esters include the loss of small neutral molecules such

as water (H₂O) or methanol (CH₃OH).

Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and

complementary set of data for the structural characterization of Methyl 3-amino-2-
hydroxypropanoate. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework

and the connectivity of the atoms. IR spectroscopy provides clear evidence for the presence of

the key functional groups: hydroxyl, ammonium (in the salt form), and ester. ESI-MS confirms
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the molecular weight of the compound. Together, these techniques allow for the unambiguous

identification and purity assessment of this important synthetic building block, ensuring its

quality and suitability for use in research and development.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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